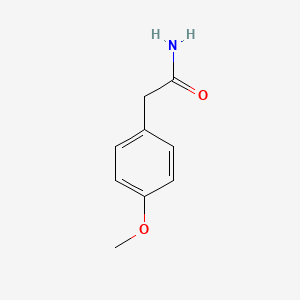

2-(4-Methoxyphenyl)acetamide

Übersicht

Beschreibung

2-(4-Methoxyphenyl)acetamid, auch bekannt als Methacetin, ist eine organische Verbindung, die zur Klasse der Phenylacetamide gehört. Es zeichnet sich durch das Vorhandensein einer Methoxygruppe am Benzolring und einer Acetamidgruppe aus. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen wissenschaftlichen Bereichen, darunter Chemie, Biologie und Medizin .

2. Herstellungsmethoden

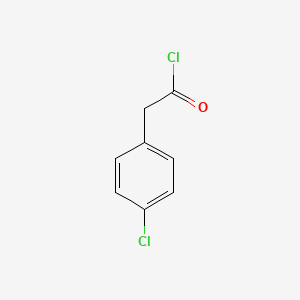

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(4-Methoxyphenyl)acetamid kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 4-Methoxyanilin mit Essigsäureanhydrid. Die Reaktion findet typischerweise unter Rückflussbedingungen statt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 2-(4-Methoxyphenyl)acetamid häufig die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Lösungsmittelextraktion, Destillation und Kristallisation umfassen, um das Endprodukt zu isolieren und zu reinigen .

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .

Mode of Action

It is known to interact with its targets, the aralkylamine dehydrogenase light and heavy chains . The specific interactions and resulting changes are yet to be elucidated.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(4-Methoxyphenyl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:

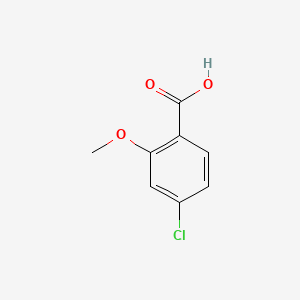

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Acetamidgruppe in ein Amin umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene oder Nucleophile können Substitutionsreaktionen erleichtern

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von 4-Methoxybenzoesäure.

Reduktion: Bildung von 4-Methoxyanilin.

Substitution: Bildung verschiedener substituierter Phenylacetamide.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)acetamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird in Studien zur Enzymaktivität und Stoffwechselwegen eingesetzt.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als diagnostisches Mittel bei Leberfunktionstests.

Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Methoxyphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So ist es beispielsweise bekannt, dass es von Leberenzymen metabolisiert wird, was zur Bildung reaktiver Zwischenprodukte führt, die zur Beurteilung der Leberfunktion verwendet werden können. Die Wirkungen der Verbindung werden über Pfade vermittelt, die Cytochrom-P450-Enzyme involvieren .

Ähnliche Verbindungen:

4-Methoxyacetanilid: Ähnlicher Aufbau, aber mit unterschiedlichen funktionellen Gruppen.

N-(4-Methoxyphenyl)acetamid: Ein weiteres Phenylacetamidderivat mit unterschiedlichen Eigenschaften.

Acetanilid: Fehlende Methoxygruppe führt zu einem anderen chemischen Verhalten

Einzigartigkeit: 2-(4-Methoxyphenyl)acetamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Methoxygruppe erhöht seine Löslichkeit und Reaktivität im Vergleich zu anderen Phenylacetamiden .

Vergleich Mit ähnlichen Verbindungen

4-Methoxyacetanilide: Similar structure but with different functional groups.

N-(4-Methoxyphenyl)acetamide: Another phenylacetamide derivative with distinct properties.

Acetanilide: Lacks the methoxy group, leading to different chemical behavior

Uniqueness: 2-(4-Methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity compared to other phenylacetamides .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKQIWCQICCYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979618 | |

| Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-93-7 | |

| Record name | (4-Methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6343-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-METHOXYPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDT39HU3CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

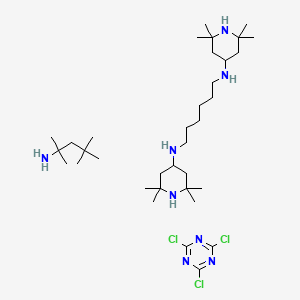

Feasible Synthetic Routes

Q1: What is the impact of the structural differences between N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)acetamide (OM) and N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide (MA) on their polymerization rates?

A: Both OM and MA share the 2-(4-Methoxyphenyl)acetamide structure but differ in the position and nature of the methacrylic group attachment. This difference significantly impacts their reactivity in free radical polymerization. Specifically, OM, a methacrylic ester, polymerizes at a higher rate than MA, a methacrylamide. [] This difference is attributed to the electronic effects of the functional groups, influencing the reactivity of the π-double bond involved in the polymerization. []

Q2: How does the incorporation of this compound into methacrylic copolymers affect their glass transition temperature (Tg)?

A: Research indicates that the presence of large polar side groups like those in poly[N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)-acetamide] (poly-O) and poly[N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide] (poly-A) significantly influences the Tg of acrylic copolymers. [] The Tg values are dependent on the specific structure and orientation of the this compound moiety within the polymer chain. Further studies on copolymers with hydroxyethyl methacrylate suggest that the distribution of monomeric units, particularly the alternating diads, plays a crucial role in determining the overall Tg of the copolymer. []

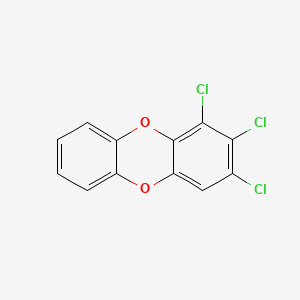

Q3: What is the significance of studying the crystal structure of compounds containing this compound?

A: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. For instance, the single-crystal X-ray diffraction study of N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate, a complex molecule containing the this compound moiety, revealed important details about its molecular conformation and interactions with solvent molecules. [] This type of structural information is crucial for understanding the compound's stability, solubility, and potential for further modifications.

Q4: How does the pH of the environment affect the swelling and drug release properties of hydrogels containing this compound derivatives?

A: Research on pH-sensitive hydrogels incorporating methacrylic derivatives of this compound reveals that the pH of the surrounding environment plays a critical role in their swelling behavior and drug release kinetics. [] Specifically, these hydrogels exhibit increased swelling and faster hydrolysis in simulated intestinal fluid (SIF, pH 7.0) compared to simulated gastric fluid (SGF, pH 1.2). [] This pH-responsive behavior is attributed to the presence of ionizable groups, like methacrylic acid, within the hydrogel structure, which alter their swelling and degradation properties depending on the pH. [] This suggests potential applications of these materials for targeted drug delivery to specific regions of the gastrointestinal tract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.